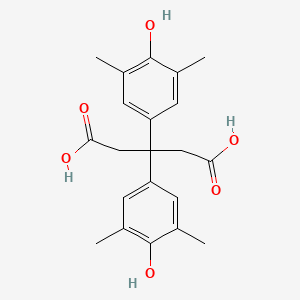
N-(3-nitrophenyl)-2,2-bis(trifluoromethyl)butanamide
Übersicht
Beschreibung
N-(3-nitrophenyl)-2,2-bis(trifluoromethyl)butanamide, also known as NTB, is a chemical compound that has been widely used in scientific research. It belongs to the class of trifluoromethyl ketones, which are known for their ability to inhibit enzymes and modulate biological processes. NTB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating cellular processes and developing new drugs.
Wirkmechanismus
The mechanism of action of N-(3-nitrophenyl)-2,2-bis(trifluoromethyl)butanamide is based on its ability to form a covalent bond with the active site of enzymes. The trifluoromethyl group of this compound is highly electrophilic, making it prone to nucleophilic attack by the amino acid residues of enzymes. This results in the formation of a stable adduct between this compound and the enzyme, which inhibits its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which are enzymes that play a key role in protein degradation. This makes this compound a valuable tool for studying the role of proteases in disease processes such as cancer and neurodegenerative disorders.
This compound has also been shown to inhibit the activity of kinases, which are enzymes that play a key role in signal transduction. This makes it a valuable tool for studying the role of kinases in disease processes such as inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-nitrophenyl)-2,2-bis(trifluoromethyl)butanamide is its ability to inhibit a variety of enzymes. This makes it a versatile tool for investigating a wide range of cellular processes. This compound is also relatively stable and can be stored for long periods of time, making it a convenient reagent for laboratory experiments.
One limitation of this compound is its potential for off-target effects. Because it can inhibit a variety of enzymes, it is important to carefully select the enzyme target and optimize the experimental conditions to minimize off-target effects.
Zukünftige Richtungen
There are many potential future directions for the use of N-(3-nitrophenyl)-2,2-bis(trifluoromethyl)butanamide in scientific research. One area of interest is the development of new drugs based on the structure of this compound. Because of its ability to inhibit a variety of enzymes, this compound may be a valuable starting point for developing new drugs for a wide range of diseases.
Another area of interest is the use of this compound as a tool for investigating the role of specific enzymes in disease processes. By selectively inhibiting enzymes with this compound, researchers may be able to identify new targets for drug development and gain a better understanding of the underlying mechanisms of disease.
Conclusion
This compound is a valuable tool for investigating cellular processes and developing new drugs. Its ability to inhibit a variety of enzymes makes it a versatile reagent for laboratory experiments. With continued research, this compound may play an important role in the development of new therapies for a wide range of diseases.
Wissenschaftliche Forschungsanwendungen
N-(3-nitrophenyl)-2,2-bis(trifluoromethyl)butanamide has been extensively used in scientific research as a tool for investigating enzyme activity and developing new drugs. It has been shown to inhibit a variety of enzymes, including proteases, kinases, and lipases. This makes it a valuable tool for studying cellular processes such as protein degradation, signal transduction, and lipid metabolism.
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)-2,2-bis(trifluoromethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6N2O3/c1-2-10(11(13,14)15,12(16,17)18)9(21)19-7-4-3-5-8(6-7)20(22)23/h3-6H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJLJLLIGUHQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(2-phenylcyclopropyl)carbonyl]benzohydrazide](/img/structure/B3820654.png)
![N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide]](/img/structure/B3820662.png)

![N-[2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]acetamide](/img/structure/B3820670.png)

![6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide](/img/structure/B3820701.png)




![16-(butoxycarbonyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B3820761.png)


